

# Reproxalap Demonstrates Superiority in Reducing Ocular Redness Compared to Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Reproxalap |           |
| Cat. No.:            | B1665031   | Get Quote |

#### For Immediate Release

**Reproxalap**, a first-in-class reactive aldehyde species (RASP) inhibitor, over vehicle in reducing ocular redness associated with dry eye disease and allergic conjunctivitis. Multiple studies have shown that **Reproxalap** ophthalmic solution leads to statistically significant improvements in this key objective sign of ocular inflammation.

**Reproxalap**'s novel mechanism of action targets RASP, which are pro-inflammatory molecules that accumulate in the eye and contribute to inflammation and subsequent redness. By inhibiting RASP, **Reproxalap** modulates the inflammatory cascade at an upstream point, offering a differentiated approach to treating ocular surface diseases.

### **Quantitative Analysis of Ocular Redness Reduction**

The efficacy of **Reproxalap** in reducing ocular redness has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, comparing the performance of **Reproxalap** 0.25% ophthalmic solution to vehicle.

Table 1: Ocular Redness Assessment in Allergic Conjunctivitis (INVIGORATE Trial)



| Treatment Group  | Mean Change from<br>Baseline (0-4 scale) | Standard Error (SE) | p-value<br>(Reproxalap vs.<br>Vehicle) |
|------------------|------------------------------------------|---------------------|----------------------------------------|
| Reproxalap 0.25% | -0.14                                    | 0.01                | < 0.001                                |
| Vehicle          | N/A                                      | N/A                 | N/A                                    |

Data from the Phase 3 INVIGORATE trial in patients with seasonal allergic conjunctivitis. Ocular redness was a key secondary endpoint.[1][2]

Table 2: Ocular Redness Assessment in Dry Eye Disease (Crossover Chamber Trial)

| Treatment Group  | Primary Endpoint<br>Achievement   | p-value (Reproxalap vs.<br>Vehicle) |
|------------------|-----------------------------------|-------------------------------------|
| Reproxalap 0.25% | Statistically Superior to Vehicle | 0.0004                              |
| Vehicle          | N/A                               | N/A                                 |

Data from a sequence-randomized, double-masked, vehicle-controlled crossover clinical trial in patients with dry eye disease conducted in a dry eye chamber.[3][4]

Table 3: Ocular Redness Assessment in Dry Eye Disease (TRANQUILITY Trial Program)

| Trial         | Primary Endpoint Result                                            | Post-Hoc Analysis<br>(Automated Grading)              |
|---------------|--------------------------------------------------------------------|-------------------------------------------------------|
| TRANQUILITY   | Not Met                                                            | Statistically significant reduction in ocular redness |
| TRANQUILITY-2 | Primary endpoint modified to<br>Schirmer test or ocular<br>redness | N/A                                                   |

In the Phase 3 TRANQUILITY trial, the primary endpoint of ocular redness was not met.[5] However, a post-hoc analysis using computer-automated grading of digital photography demonstrated a statistically significant reduction in ocular redness with **Reproxalap** treatment.



Following these results, the primary endpoint for the TRANQUILITY-2 trial was modified to be met if either ocular redness or Schirmer test achieved statistical significance.[5]

## **Experimental Protocols**

The robust clinical data supporting **Reproxalap**'s efficacy in reducing ocular redness is derived from well-controlled studies with rigorous experimental protocols.

#### **INVIGORATE Trial (Allergic Conjunctivitis)**

The INVIGORATE trial was a prospective, quadruple-masked, vehicle-controlled, crossover, sequence-randomized Phase 3 study.[1][2]

- Participants: Adults with a history of moderate to severe allergic conjunctivitis and confirmed allergy to ragweed pollen.
- Experimental Setting: The study was conducted in an allergen chamber, a controlled environment that mimics real-world exposure to airborne allergens.[6][7]
- Dosing Regimen: Patients were randomly assigned to receive either 0.25% **Reproxalap** ophthalmic solution or vehicle. After a 2-week washout period, they were crossed over to the other treatment.[1][2]
- Ocular Redness Assessment: Investigator-assessed ocular redness was a key secondary endpoint, graded on a 0-4 scale. Assessments were performed approximately every 10 minutes during the 3.5-hour allergen chamber exposure.[1][2][6][8]

#### **Crossover Dry Eye Chamber Trial**

This was a sequence-randomized, double-masked, vehicle-controlled, 2-period crossover trial. [3][4]

- Participants: Patients diagnosed with dry eye disease.
- Experimental Setting: A controlled dry eye chamber was utilized to exacerbate the signs and symptoms of dry eye disease.



- Dosing Regimen: In each treatment period, patients received four doses of either
  Reproxalap or vehicle over a single day. The following day, one dose was administered
  before entering the chamber and another during the 90-minute chamber exposure. A
  washout period of 7 to 14 days separated the treatment periods.[4]
- Ocular Redness Assessment: Ocular redness was a primary endpoint, assessed by trained study staff using a 0-4 scale. Measurements were taken before chamber entry and at approximately 10-minute intervals during the chamber exposure.[3][4]

# Signaling Pathway and Experimental Workflow Mechanism of Action: RASP Inhibition

**Reproxalap**'s therapeutic effect stems from its ability to inhibit Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to ocular inflammation by activating pro-inflammatory signaling cascades. By neutralizing RASP, **Reproxalap** reduces the downstream inflammatory response, leading to a decrease in ocular redness.[9][10][11][12]



Click to download full resolution via product page

Caption: **Reproxalap** inhibits RASP, blocking pro-inflammatory pathways and reducing ocular redness.

# **Experimental Workflow for Ocular Redness Assessment**

The clinical trials for **Reproxalap** employed a controlled environment to assess its efficacy in reducing ocular redness under specific challenge conditions.





Click to download full resolution via product page

Caption: Workflow for assessing ocular redness in Reproxalap clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aldeyra Therapeutics Achieves Primary Endpoints in Dry Eye Disease Chamber Crossover Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. Reproxalap Improves Ocular Redness, Tear Production, and Symptoms in a Pivotal Dry Eye Disease Chamber Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldeyra Therapeutics to Modify Phase 3 TRANQUILITY -2 Trial in Dry Eye Disease After Missing Primary Endpoint - Modern Optometry [modernod.com]
- 6. ir.aldeyra.com [ir.aldeyra.com]
- 7. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. scispace.com [scispace.com]
- 10. What is Reproxalap used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproxalap Demonstrates Superiority in Reducing Ocular Redness Compared to Vehicle Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665031#assessing-the-superiority-of-reproxalapover-vehicle-in-reducing-ocular-redness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com